molecular formula C11H16ClNS B2417469 3-(Phenylthio)piperidine hydrochloride CAS No. 1171835-84-9

3-(Phenylthio)piperidine hydrochloride

Cat. No.: B2417469
CAS No.: 1171835-84-9
M. Wt: 229.77
InChI Key: ZZOYNVJLEFAJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylthio)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of a phenylthio group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3-(Phenylthio)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is structurally similar to Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class . Therefore, it’s plausible that this compound may also act on opioid receptors, which play a crucial role in pain management .

Mode of Action

It’s also worth noting that certain piperidine derivatives have shown anti-inflammatory properties, potentially through COX-1 inhibition .

Biochemical Pathways

These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .

Result of Action

These compounds have shown promising IC50 values and significant inhibition of albumin denaturation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)piperidine hydrochloride typically involves the reaction of piperidine with a phenylthio compound under specific conditions. One common method involves the use of 1-(2-chloroethyl)piperidine hydrochloride as a starting material, which is then reacted with a phenylthio compound to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(Phenylthio)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Phenylpiperidine: A piperidine ring with a phenyl group attached.

    Thiopiperidine: A piperidine ring with a sulfur atom attached.

Uniqueness

3-(Phenylthio)piperidine hydrochloride is unique due to the presence of both a phenylthio group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

3-phenylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYNVJLEFAJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.